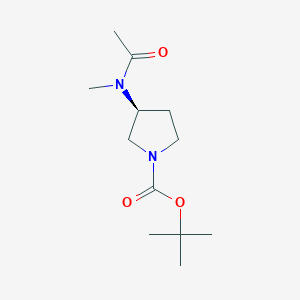

(S)-tert-Butyl 3-(N-methylacetamido)pyrrolidine-1-carboxylate

Beschreibung

(S)-tert-Butyl 3-(N-methylacetamido)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group at position 1 and an N-methylacetamido substituent at position 3 of the pyrrolidine ring. The (S)-configuration at the pyrrolidine core is critical for its stereochemical applications, particularly in asymmetric synthesis and pharmaceutical intermediates. This compound serves as a versatile building block in medicinal chemistry, enabling the development of chiral ligands or bioactive molecules with tailored stereoelectronic properties.

Eigenschaften

IUPAC Name |

tert-butyl (3S)-3-[acetyl(methyl)amino]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-9(15)13(5)10-6-7-14(8-10)11(16)17-12(2,3)4/h10H,6-8H2,1-5H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGHHXGXBMAHFEY-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1CCN(C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N(C)[C@H]1CCN(C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-(N-methylacetamido)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

Introduction of the N-methylacetamido Group: This step involves the acylation of the pyrrolidine nitrogen with N-methylacetamide under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Esterification: The final step is the esterification of the carboxyl group with tert-butyl alcohol, typically using an acid catalyst like sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In industrial settings, the production of (S)-tert-Butyl 3-(N-methylacetamido)pyrrolidine-1-carboxylate may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to facilitate the esterification step, providing a more sustainable and scalable approach compared to traditional batch processes .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-tert-Butyl 3-(N-methylacetamido)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the N-methylacetamido group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

(S)-tert-Butyl 3-(N-methylacetamido)pyrrolidine-1-carboxylate is a compound with potential applications in chemistry, biology, medicine, and industry. Research suggests that pyrrolidine derivatives exhibit significant antimicrobial activity, with effectiveness against Gram-positive and Gram-negative bacteria, possibly by disrupting bacterial cell membranes and inhibiting essential metabolic pathways. Studies have also evaluated its anticancer properties, showing that it can induce apoptosis in cancer cell lines through the activation of caspase pathways, exhibiting selective toxicity towards cancer cells while sparing normal cells.

Chemistry

In chemistry, tert-butyl 3-(N-methylacetamido)pyrrolidine-1-carboxylate can undergo oxidation reactions using oxidizing agents like Dess-Martin periodinane. It can also participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles under appropriate conditions, and is utilized in the synthesis of various organic compounds.

Reactions and Conditions:

- Oxidation: Dess-Martin periodinane in dichloromethane (DCM) at room temperature.

- Substitution: Methyl iodide and sodium hydride in THF at 0°C.

Biology

The compound's unique structure allows it to bind to certain enzymes or receptors, modulating their activity, which can lead to various biological effects, depending on the specific target and pathway involved.

Medicine

Tert-butyl 3-(N-methylacetamido)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Industry

Industrial production methods for tert-butyl 3-(N-methylacetamido)pyrrolidine-1-carboxylate involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Wirkmechanismus

The mechanism of action of (S)-tert-Butyl 3-(N-methylacetamido)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The N-methylacetamido group can form hydrogen bonds with active site residues, while the pyrrolidine ring provides structural stability. These interactions can modulate the activity of the target protein, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares (S)-tert-Butyl 3-(N-methylacetamido)pyrrolidine-1-carboxylate with analogous pyrrolidine derivatives, focusing on structural variations, substituent effects, and inferred applications.

Table 1: Structural and Functional Comparison

Key Observations

Substituent Diversity and Reactivity The target compound’s N-methylacetamido group introduces polarity and hydrogen-bonding capacity, making it suitable for interactions in enzyme-binding pockets or chiral catalysis. In contrast, the pyridine-ether derivative () contains a bulky iodomethoxy-pyridine group, which may enhance its utility in Suzuki-Miyaura cross-coupling reactions due to the iodine leaving group . The Hairui Chem compound () features a branched aminoamide substituent, increasing steric hindrance and enabling chiral discrimination in asymmetric synthesis .

Stereochemical Considerations Both the target compound and the Hairui Chem intermediate are (S)-configured at the pyrrolidine core, critical for enantioselective applications.

Functional Group Impact on Applications Amide vs. Ether Groups: The target’s amide group enhances solubility in polar solvents compared to the pyridine-ether derivative, which may favor organic-phase reactions. Aminoamide Complexity: The Hairui Chem compound’s aminoamide substituent suggests utility in peptide-derived therapeutics or as a precursor for kinase inhibitors.

Biologische Aktivität

(S)-tert-Butyl 3-(N-methylacetamido)pyrrolidine-1-carboxylate is a chiral organic compound with significant potential in pharmacology and medicinal chemistry. Its unique structure, characterized by a pyrrolidine ring, a tert-butyl group, and an N-methylacetamido moiety, enables it to interact with various biological targets. This article discusses its biological activity, synthetic pathways, and potential applications based on current research findings.

- Molecular Formula : C₁₂H₂₂N₂O₃

- Molecular Weight : 242.31 g/mol

- CAS Number : 438585-60-5

- IUPAC Name : tert-butyl (3S)-3-[acetyl(methyl)amino]pyrrolidine-1-carboxylate

Synthetic Pathways

The synthesis of (S)-tert-Butyl 3-(N-methylacetamido)pyrrolidine-1-carboxylate typically involves the following steps:

- Starting Material : The synthesis begins with tert-butyl 3-hydroxypyrrolidine-1-carboxylate.

- Methylation : The hydroxyl group is methylated using methyl iodide in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at low temperatures.

- Formation of N-Methylacetamido Group : The methylated intermediate is then reacted with acetic anhydride to introduce the N-methylacetamido group.

Pharmacological Potential

Research indicates that (S)-tert-Butyl 3-(N-methylacetamido)pyrrolidine-1-carboxylate exhibits various biological activities:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially impacting conditions such as cancer or metabolic disorders .

- Cellular Activity : It has been shown to possess cell-active properties, indicating potential for development as a therapeutic agent .

The mechanism of action likely involves the compound's interaction with specific receptors or enzymes. Its structural features allow it to modulate enzyme activity, which can lead to various biological effects depending on the target pathway involved.

Comparative Analysis with Similar Compounds

To understand the uniqueness of (S)-tert-Butyl 3-(N-methylacetamido)pyrrolidine-1-carboxylate, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (R)-tert-Butyl methyl(pyrrolidin-3-yl)carbamate | 392338-15-7 | Enantiomeric counterpart |

| tert-Butyl methyl(pyrrolidin-3-yl)carbamate | 172478-00-1 | Non-chiral version |

| (S)-tert-Butyl methyl(pyrrolidin-3-yl)carbamate | 169750-01-0 | Similar structure without N-methyl group |

These comparisons highlight how the specific functional groups and chirality of (S)-tert-butyl 3-(N-methylacetamido)pyrrolidine-1-carboxylate may influence its biological activity and synthetic utility.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

- Inhibitory Activity on Tumor Suppressor Proteins : Research has shown that derivatives of pyrrolidine can inhibit proteins involved in tumor suppression, suggesting a potential role for (S)-tert-butyl 3-(N-methylacetamido)pyrrolidine-1-carboxylate in cancer therapeutics .

- Metabolic Pathway Modulation : Studies indicate that compounds similar to (S)-tert-butyl 3-(N-methylacetamido)pyrrolidine-1-carboxylate can modulate key metabolic pathways, which may provide insights into their use in treating metabolic disorders .

Q & A

Q. What are the common synthetic routes for preparing (S)-tert-Butyl 3-(N-methylacetamido)pyrrolidine-1-carboxylate, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves functionalization of the pyrrolidine ring. For analogous tert-butyl pyrrolidine carboxylates, key steps include:

- Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect amines, followed by acidic (e.g., TFA) or basic deprotection .

- Substitution : Nucleophilic substitution at the pyrrolidine nitrogen, often using chloroformate derivatives. For example, coupling with N-methylacetamide under anhydrous conditions (e.g., DCM, 0–20°C) with catalysts like DMAP or triethylamine .

- Optimization : Yields improve with strict moisture control, inert atmospheres, and purification via silica gel chromatography (hexanes/EtOAC mixtures) .

Q. How is the stereochemical integrity of the (S)-configured pyrrolidine core maintained during synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Use of enantiomerically pure starting materials (e.g., (S)-pyrrolidine derivatives) or chiral catalysts to preserve configuration .

- Monitoring : Chiral HPLC or polarimetry ensures retention of stereochemistry. For example, reversed-phase C18 columns with acetonitrile/water gradients resolve enantiomers .

Q. What spectroscopic and chromatographic methods are used for characterizing this compound?

- Methodological Answer :

- NMR : - and -NMR confirm the tert-butyl group (δ ~1.4 ppm for , ~80 ppm for ), pyrrolidine ring protons (δ 2.5–3.5 ppm), and acetamido methyl (δ ~2.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates the molecular formula (e.g., [M+H] for CHNO) .

- HPLC : Purity (>95%) is confirmed using C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How does the N-methylacetamido substituent influence the compound’s reactivity in nucleophilic or catalytic reactions?

- Methodological Answer :

- Steric Effects : The bulky tert-butyl and N-methyl groups hinder nucleophilic attack at the pyrrolidine nitrogen, favoring reactions at less hindered sites (e.g., carboxylate oxygen) .

- Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) may require tailored ligands to accommodate steric bulk. Computational modeling (DFT) predicts regioselectivity .

Q. What strategies mitigate racemization during functionalization of the pyrrolidine ring?

- Methodological Answer :

- Low-Temperature Reactions : Conduct substitutions below 0°C to minimize thermal racemization .

- Protection Schemes : Temporary protection of the acetamido group (e.g., silyl ethers) reduces steric strain during reactions .

- Kinetic Resolution : Enzymatic or chiral catalyst-assisted reactions preferentially target one enantiomer .

Q. How can computational chemistry predict the compound’s stability under varying pH or solvent conditions?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate hydrolysis of the tert-butyl ester in acidic (pH < 3) or basic (pH > 10) conditions to identify degradation pathways .

- pKa Prediction : Software like MarvinSuite calculates protonation states, revealing susceptibility to nucleophilic attack at specific sites .

Q. What are the key challenges in scaling up synthesis while maintaining enantiomeric excess (ee)? **

- Methodological Answer :

- Process Optimization : Continuous flow reactors improve mixing and temperature control, reducing side reactions .

- Crystallization : Chiral resolution via diastereomeric salt formation (e.g., tartaric acid derivatives) enhances ee >99% .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods for weighing and reactions .

- Storage : Store desiccated at –20°C in amber vials to prevent hydrolysis or photodegradation .

- Disposal : Treat as hazardous waste; incinerate or neutralize with aqueous base (e.g., NaOH) before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.